2-[2-(cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(Cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a hexahydroisoindole core, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Synthesis of the Hexahydroisoindole Core: This step involves the cyclization of appropriate precursors, often using catalysts and specific reaction conditions to ensure the formation of the desired ring structure.
Attachment of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, which require the use of Lewis acids as catalysts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-pressure hydrogenation and advanced catalytic systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the cyclohexene ring, using reagents such as sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Sodium hydroxide, halogens.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated compounds.
Substitution Products: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
2-[2-(Cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-(Cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Shares the cyclohexene ring structure but lacks the hexahydroisoindole core and phenyl groups.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexene ring and a ketone group but differs in overall structure and properties.
Uniqueness
2-[2-(Cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its combination of a cyclohexene ring, a hexahydroisoindole core, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C29H31NO2 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethyl]-7a-methyl-4,7-diphenyl-4,7-dihydro-3aH-isoindole-1,3-dione |
InChI |
InChI=1S/C29H31NO2/c1-29-25(23-15-9-4-10-16-23)18-17-24(22-13-7-3-8-14-22)26(29)27(31)30(28(29)32)20-19-21-11-5-2-6-12-21/h3-4,7-11,13-18,24-26H,2,5-6,12,19-20H2,1H3 |
InChI Key |
IRKARXPTWCTTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C=CC(C1C(=O)N(C2=O)CCC3=CCCCC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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